2,3,3-Trimethylbutanenitrile
Overview
Description
2,3,3-Trimethylbutanenitrile is a chemical compound with the molecular formula C7H13N . It is commonly used as a solvent and a building block in chemical synthesis.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3
. This indicates that the molecule consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. Physical And Chemical Properties Analysis
This compound has a molecular weight of 111.18 g/mol . It has a topological polar surface area of 23.8 Ų . The compound has one rotatable bond and its XLogP3-AA value, which is a measure of its lipophilicity, is 2.2 .Scientific Research Applications
Oxidation and Reaction Studies
Oxidation Characteristics : The oxidation of 2,2,3-trimethylbutane (a similar compound to 2,3,3-Trimethylbutanenitrile) has been explored. This research focused on understanding the rate constants for H and OH attack on this compound, providing valuable insights into its reactivity under specific conditions (Baldwin, Walker & Walker, 1981).
Rearrangement Reactions : The treatment of 2,3,3-trimethyl-2-butanol-1-C^(14) with specific reagents highlighted the rearrangement and chloride exchange involving solvated carbonium ions. This study contributes to understanding the chemical behavior of similar compounds in reactions (Roberts & Yancey, 1955).
Catalysis and Industrial Applications
- Catalysis in Alkylation : A study on the alkylation of isobutane with 2-butene using composite ionic liquid catalysts indicated that compounds like this compound could play a role in improving alkylate quality in industrial processes (Liu, Hu, Xu & Su, 2008).
Spectroscopy and Material Analysis
- Vibrational Analysis : The infrared spectra of trimethylalkanes, including 2,2,3-trimethylbutane and 2,3,3-trimethylpentane, have been analyzed to understand their molecular structure and behavior in different states (Crowder & Gross, 1983).
Biotransformation Studies
- Enzymatic Hydrolysis : Research on the enzymatic hydrolysis of nitrile groups in various acetoxynitriles, including this compound, aimed to develop catalysts for chemoselective hydrolysis. This is crucial for understanding the biotransformation of such compounds (Heinemann et al., 2003).
Safety and Hazards
The safety information for 2,3,3-Trimethylbutanenitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2,3,3-trimethylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZBTZXGQNTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503433 | |
Record name | 2,3,3-Trimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21101-85-9 | |
Record name | 2,3,3-Trimethylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2,3,3-trimethylbutanenitrile as described in the research?
A1: The research by [] highlights an improved, multi-step synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone). This method, achieving a 67% overall yield, offers an alternative to the previously reported one-pot conversion, potentially impacting efficiency and scalability in research and industrial applications.
Q2: Does the research mention any specific applications or uses of this compound?
A2: While the research primarily focuses on synthesis methodologies, the presence of this compound amongst other nitrile compounds in a study about nitrile-hydrolysing bacteria [] suggests potential applications in biocatalysis or biotransformation studies. Further research would be needed to explore these avenues.
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